2-氨基-4,5-双(2-甲氧基乙氧基)苯甲酸

描述

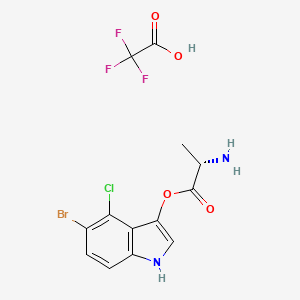

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C13H19NO6 and its molecular weight is 285.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

厄洛替尼合成中的中间体

该化合物用作厄洛替尼合成的中间体 . 厄洛替尼是一种选择性表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂和抗肿瘤药 .

激酶抑制剂

该化合物被归类为激酶抑制剂 . 激酶抑制剂是一种阻断称为激酶的特定酶的药物,这些酶在细胞分裂和生长中起着关键作用。 它们通常用于治疗癌症和炎症 .

药理活性装饰二嗪

该化合物用于合成药理活性装饰二嗪 . 据报道,二嗪具有广泛的药理学应用,包括抗代谢物、抗癌、抗菌、抗过敏、酪氨酸激酶、抗菌、钙通道拮抗剂、抗炎、镇痛、降压、抗利什曼原虫、抗结核、抗惊厥、利尿和保钾,以及抗攻击活性 .

有机合成

该化合物是有机合成中使用的重要的原料和中间体 . 它用于生产各种药物、农药和染料 .

对氨基苯甲酸 (PABA) 类似物

该化合物是对氨基苯甲酸 (PABA) 的类似物 . 含有 PABA 的药物已显示出多种治疗作用,包括局部麻醉、抗结核、抗惊厥和抗肿瘤作用 .

抗癌应用

作用机制

Target of Action

The primary target of the compound 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is the Epidermal Growth Factor Receptor (EGFR). EGFR is a small tyrosine kinase that plays a crucial role in the signaling pathway, influencing cell growth and survival .

Mode of Action

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents the downstream signaling cascade that promotes cell proliferation and survival .

Biochemical Pathways

The compound 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid affects the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream effects of this pathway, which include cell growth, proliferation, and survival .

Pharmacokinetics

The compound’s molecular weight (34981) and its solubility in organic solvents suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid’s action include the inhibition of cell growth and proliferation. By blocking EGFR, the compound can inhibit the growth of cells, particularly those in non-small cell lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .

生化分析

Biochemical Properties

It is known to be used in organic synthesis, particularly in coupling reactions . It can also serve as an intermediate in the synthesis of other organic compounds .

Molecular Mechanism

It is known to be an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent

属性

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDMSWRGMPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629923 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574738-66-2 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574738-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)

![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)